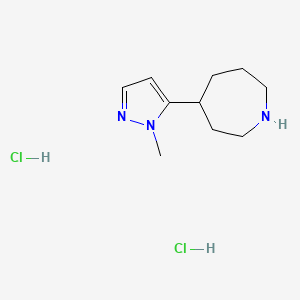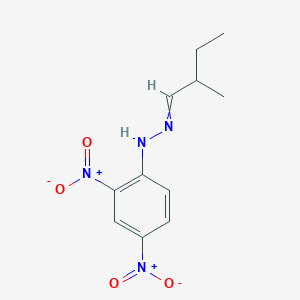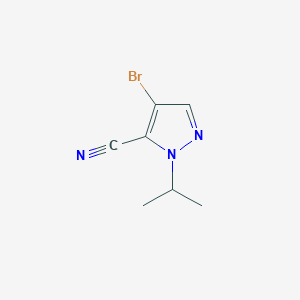![molecular formula C9H15NO4 B11716811 5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)
5-Methyl-2-azaspiro[3.3]heptane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-azaspiro[3.3]heptane oxalate is a spirocyclic compound that features a unique bicyclic structure. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity. The oxalate salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azaspiro[3.3]heptane oxalate typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with the reaction of tribromoneopentyl alcohol with sodium hydroxide to form an oxetane ring. This intermediate is then reacted with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is subsequently removed by sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include the formation of the oxetane ring and the subsequent cyclization to form the spiro compound. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the spiro compound .
Scientific Research Applications
5-Methyl-2-azaspiro[3.3]heptane oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane oxalate
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Uniqueness
5-Methyl-2-azaspiro[3.3]heptane oxalate is unique due to its methyl substitution, which can influence its reactivity and binding properties. This distinguishes it from other spirocyclic compounds, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-methyl-2-azaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C7H13N.C2H2O4/c1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h6,8H,2-5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
SWNLEMFFGJQCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)





![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)

![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
